molecular formula C19H29N3O3S B4323677 N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B4323677
M. Wt: 379.5 g/mol
InChI Key: MOIYBPMIQGVSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide, also known as NPS-2143, is a small molecule inhibitor that targets the calcium sensing receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular diseases.

Mechanism of Action

N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide targets the CaSR, which is a G protein-coupled receptor that senses changes in extracellular calcium levels. When calcium levels are high, the CaSR activates intracellular signaling pathways that regulate calcium homeostasis. This compound binds to the CaSR and inhibits its activation, thereby reducing intracellular calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In osteoporosis research, this compound has been shown to increase bone mineral density and reduce bone resorption by inhibiting osteoclast differentiation and function. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce myocardial injury by reducing calcium overload and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is its specificity for the CaSR, which allows for targeted inhibition of calcium signaling pathways. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is its limited solubility in water, which may affect its bioavailability and require the use of organic solvents in experiments.

Future Directions

There are several future directions for research on N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide. One direction is the development of more potent and selective CaSR inhibitors for therapeutic applications. Another direction is the investigation of the role of CaSR signaling in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the use of this compound as a tool for studying calcium signaling pathways in various cell types and tissues is an area of interest for future research.

Scientific Research Applications

N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the CaSR signaling pathway. In osteoporosis research, this compound has been shown to increase bone mineral density and reduce bone resorption. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce myocardial injury.

Properties

IUPAC Name

N-[4-[[1-(pyrrolidin-1-ylmethyl)cyclohexyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-16(23)20-17-7-9-18(10-8-17)26(24,25)21-19(11-3-2-4-12-19)15-22-13-5-6-14-22/h7-10,21H,2-6,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIYBPMIQGVSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide
Reactant of Route 4
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.